5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pent-2-ynoic acid backbone. This compound is often used in organic synthesis due to its unique reactivity and stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silyl ether .
Industrial Production Methods
the general approach involves large-scale synthesis using similar protection strategies with TBDMSCl and appropriate bases, followed by purification processes such as distillation or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of hydroxyl groups or other substituted derivatives.
Scientific Research Applications
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid primarily involves the reactivity of the alkyne and the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. The alkyne group can participate in various addition and cycloaddition reactions, forming diverse products .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 5-((tert-Butyldimethylsilyl)oxy)pentanal
- 2-(tert-Butyldimethylsilyloxy)acetic acid
Uniqueness
5-((tert-Butyldimethylsilyl)oxy)pent-2-ynoic acid is unique due to its combination of an alkyne group and a TBDMS-protected hydroxyl group. This dual functionality allows for versatile reactivity and selective protection, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H20O3Si |
---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoic acid |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-9-7-6-8-10(12)13/h7,9H2,1-5H3,(H,12,13) |
InChI Key |
FCLGVQGSKXMONW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.